2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-5-11(19-2)12(6-9)21(17,18)16-10-7-14-13(20-3)15-8-10/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCUNAIHYTGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxypyrimidine-5-amine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Notes:
- The target compound lacks electron-withdrawing groups (e.g., NO₂, Cl) present in analogues like the chalcone-sulfonamide hybrid , which may reduce its reactivity but improve metabolic stability.
Anticancer Activity
Chalcone-sulfonamide hybrids, such as (E)-2-methoxy-N-(4-methoxyphenyl)-5-(3-(4-nitrophenyl)acyl)benzenesulfonamide, exhibit strong anticancer activity against MCF-7 breast cancer cells (IC₅₀: ~5 µM) due to the nitro group enhancing electrophilic interactions with cellular targets . In contrast, the dichloro derivative (2,4-Cl₂) in showed broader activity but lower specificity.
Enzyme Inhibition
Compounds like N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀: ~20 µM), attributed to the sulfhydryl group’s nucleophilic reactivity . The target compound’s pyrimidine ring could offer π-π stacking interactions with enzyme active sites, but this requires experimental validation.
Physicochemical Properties
- Solubility: Methoxy and methyl groups in the target compound likely increase lipophilicity compared to polar derivatives like 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide .
- Synthetic Accessibility : The target compound’s synthesis may involve coupling 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine, similar to methods in and for pyrimidine-containing sulfonamides.
Biological Activity
2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 270.32 g/mol
- CAS Number : 917389-21-0
The compound is believed to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
- A549 (Lung cancer)
- MCF-7 (Breast cancer)
- HCT116 (Colon cancer)
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.6 |
| MCF-7 | 12.4 |
| HCT116 | 10.8 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Animal models treated with this sulfonamide exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Study on Lung Cancer Cells : A study published in Cancer Research demonstrated that treatment with the compound led to apoptosis in A549 cells, characterized by increased caspase activity and DNA fragmentation.
- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound significantly reduced paw swelling and pain response compared to control groups, indicating its potential as an anti-inflammatory agent.
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines.
Q & A
Q. What are the standard synthetic routes for 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine and benzenesulfonamide moieties. For example:
- Step 1: Condensation of 5-nitrovanillin with sulfadiazine to form a Schiff base intermediate, as demonstrated in sulfonamide synthesis workflows .
- Step 2: Cyclization using reagents like POCl₃ under controlled temperatures (e.g., 120°C) to form the sulfonamide-pyrimidine backbone, analogous to methods for related pyrimidine derivatives .
- Intermediate Characterization: Key intermediates are characterized via IR spectroscopy (to confirm functional groups like C=O and S=O), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (for molecular weight validation) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this sulfonamide derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies methoxy (-OCH₃) and methyl (-CH₃) groups, while ¹³C NMR confirms aromatic and sulfonamide carbon environments .
- Infrared (IR) Spectroscopy: Peaks near 1350–1150 cm⁻¹ confirm sulfonamide S=O stretches, and methoxy C-O vibrations appear at ~1250 cm⁻¹ .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and torsion angles, as seen in related benzenesulfonamide structures .
Q. What purification strategies are recommended for isolating high-purity samples of this compound?
Methodological Answer:
- Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates byproducts based on polarity .
- Recrystallization: Ethanol or methanol solvents yield high-purity crystals, validated by melting point analysis and HPLC (>98% purity thresholds) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/aug-cc-pVDZ calculations predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and charge distribution. For example, TDDFT simulations align with experimental UV-Vis spectra (e.g., λmax ~335 nm) to validate electronic transitions .
- Molecular Docking: AutoDock or Schrödinger Suite assesses binding affinities to biological targets (e.g., enzymes or RNA), with docking scores (e.g., −8.4 kcal/mol) indicating potential inhibitory activity .
Q. What experimental approaches are used to resolve contradictions in crystallographic data obtained for this sulfonamide?
Methodological Answer:
- Data Reconciliation: Compare torsion angles and hydrogen-bonding networks across multiple datasets. For instance, SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
- Twinned Data Analysis: Use SHELXE for high-throughput phasing to resolve ambiguities in unit cell parameters, especially for non-merohedral twinning .
Q. What are the best practices for designing bioactivity assays to evaluate the therapeutic potential of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes or receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase or HIV RNA) .
- Assay Design:
- In Vitro Enzyme Inhibition: Measure IC₅₀ values via fluorescence-based assays (e.g., stopped-flow kinetics for real-time activity).
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM) to assess anti-proliferative effects .
- Data Validation: Cross-check results with positive controls (e.g., methotrexate for cytotoxicity) and replicate experiments to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
